molecular formula C8H12N4 B2967330 5,6,7,8-Tetrahydrophthalazine-1,4-diamine CAS No. 90198-14-4

5,6,7,8-Tetrahydrophthalazine-1,4-diamine

Cat. No.: B2967330
CAS No.: 90198-14-4
M. Wt: 164.212
InChI Key: VVJWUZRTDPKRJX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrophthalazine-1,4-diamine is an organic compound with the molecular formula C8H12N4 It is a derivative of phthalazine, characterized by the presence of two amine groups at positions 1 and 4, and a tetrahydro structure, indicating the saturation of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrophthalazine-1,4-diamine typically involves the reduction of phthalazine derivatives. One common method is the catalytic hydrogenation of 1,4-dinitrophthalazine, which involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

1,4-Dinitrophthalazine+H2Pd/CThis compound\text{1,4-Dinitrophthalazine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 1,4-Dinitrophthalazine+H2​Pd/C​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrophthalazine-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of fully saturated amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydrophthalazine-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrophthalazine-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound, lacking the tetrahydro structure and amine groups.

    1,4-Diaminophthalazine: Similar structure but without the tetrahydro saturation.

    Tetrahydrophthalazine: Lacks the amine groups at positions 1 and 4.

Uniqueness

5,6,7,8-Tetrahydrophthalazine-1,4-diamine is unique due to its combination of tetrahydro saturation and the presence of two amine groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6,7,8-tetrahydrophthalazine-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJWUZRTDPKRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90198-14-4
Record name 5,6,7,8-tetrahydrophthalazine-1,4-diamine
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